4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
Description
4-(1H-Imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with an imidazole ring and at position 6 with a piperazine moiety linked to a pyridine group. This structure combines pharmacophores known for kinase inhibition and receptor modulation, making it a candidate for therapeutic applications . Its synthesis typically involves nucleophilic substitution reactions between pyrimidine intermediates and functionalized imidazole/piperazine derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
4-imidazol-1-yl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7/c1-2-4-18-14(3-1)21-7-9-22(10-8-21)15-11-16(20-12-19-15)23-6-5-17-13-23/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSOTSZOKWMFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the reaction of 1H-imidazole with 2-pyridinecarboxaldehyde to form an intermediate imidazole-pyridine compound, which is then further reacted with piperazine derivatives under controlled conditions to introduce the piperazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. Catalysts and solvents are often employed to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be utilized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often used to form carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups to the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine is studied for its potential biological activity. It can interact with various biomolecules, making it useful in drug discovery and development.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to bind to specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are exploited in the creation of new products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which 4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with amino acid residues in proteins. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the pyrimidine, imidazole, and piperazine moieties. Below is a comparative analysis with structurally related molecules (Table 1):
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings from Comparative Studies
Piperazine Substitution: The pyridinyl-piperazine group in the target compound enhances binding to kinase ATP pockets (e.g., CK1δ) compared to unsubstituted piperazines, as seen in ’s analogs with fluorophenyl-imidazole-pyridines .
Imidazole Modifications: Methylation at the imidazole C2 position () reduces metabolic degradation by cytochrome P450 enzymes, a common issue with unsubstituted imidazoles . Substituents like dimethylaminophenyl () introduce bulkier groups that may hinder target engagement but improve pharmacokinetic profiles .
Pyrimidine Core Variations: Trifluoromethylation at C6 () increases electron deficiency, enhancing interactions with cationic residues in enzyme active sites . 2-Amino pyrimidine derivatives () show improved anti-cancer activity but lower stability under acidic conditions compared to non-aminated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
